molecular formula C5H5N5 B14596259 3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-68-2

3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No.: B14596259
CAS No.: 61139-68-2
M. Wt: 135.13 g/mol
InChI Key: HCQVRTCKEDAEFD-UHFFFAOYSA-N
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Description

3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of appropriate precursors. One common method includes the use of hydrazides of carboxylic acids, which are well-known synthons for constructing the 1,2,4-triazine ring . The reaction conditions often involve the use of orthoformate esters to provide the additional carbon atom required for the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the triazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61139-68-2

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C5H5N5/c1-4-8-9-5-6-2-3-7-10(4)5/h2-3H,1H3

InChI Key

HCQVRTCKEDAEFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC=N2

Origin of Product

United States

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